IDO5L

Description

Properties

IUPAC Name |

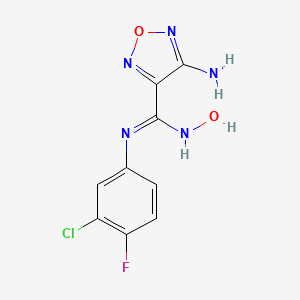

4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXSLPIXNPASGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914471-09-3 | |

| Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architect of Immunosuppression: A Technical Guide to the Mechanism of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Cancer Cells and the Therapeutic Potential of its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzymatic checkpoint in the tumor microenvironment, orchestrating a multifaceted immunosuppressive landscape that facilitates tumor escape from immune surveillance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning IDO1's pro-tumorigenic functions within cancer cells. It details the canonical kynurenine pathway of tryptophan catabolism, the subsequent impact on effector and regulatory immune cells, and the non-canonical, non-enzymatic roles of IDO1 in cellular signaling. Furthermore, this document will address the therapeutic strategy of targeting IDO1, with a focus on inhibitors such as IDO5L, and provide a compendium of relevant quantitative data and experimental methodologies to support further research and drug development in this promising area of oncology.

Introduction: IDO1, A Key Metabolic Immune Checkpoint

Cancer progression is intricately linked to the ability of tumor cells to evade the host's immune system. One of the key mechanisms by which tumors achieve this is through the metabolic reprogramming of the tumor microenvironment (TME). Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing intracellular enzyme, plays a pivotal role in this process.[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[3][4][5] While physiologically involved in maternal tolerance to the fetus and preventing autoimmune reactions, its overexpression in various malignancies is associated with poor prognosis.[1][4] This guide will dissect the mechanisms of IDO1 action in cancer and the rationale for its therapeutic inhibition. It is important to note that compounds such as this compound are potent inhibitors of the IDO1 enzyme and do not have a distinct mechanism of action themselves; their therapeutic effect is derived from the blockade of IDO1 activity.[6]

The Canonical Pathway: Tryptophan Catabolism and Immune Quiescence

The primary mechanism by which IDO1 exerts its immunosuppressive effects is through the enzymatic degradation of tryptophan and the production of downstream metabolites, collectively known as kynurenines.[4][5][7]

Tryptophan Depletion and T-Cell Anfrey

Tryptophan is an essential amino acid for lymphocyte proliferation and function. IDO1-expressing tumor cells create a tryptophan-depleted microenvironment, which leads to the arrest of T-cell proliferation and the induction of anergy (a state of non-responsiveness).[2][8] This occurs through the activation of the General Control Nonderepressible 2 (GCN2) kinase in T cells, which senses amino acid deprivation.[9][10][11]

Kynurenine Production and Immune Modulation

The catabolism of tryptophan by IDO1 produces N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[4][12] Kynurenine and its downstream metabolites have direct and indirect immunosuppressive effects:

-

Induction of Regulatory T cells (Tregs): Kynurenine promotes the differentiation of naïve CD4+ T cells into immunosuppressive Foxp3+ regulatory T cells (Tregs).[3][8]

-

Suppression of Effector T cells and NK cells: Kynurenine and other metabolites can induce apoptosis in effector T cells and Natural Killer (NK) cells, further dampening the anti-tumor immune response.[2][8][10]

-

Activation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, can promote tumor cell survival and immune evasion.[5][13][14]

Below is a signaling pathway diagram illustrating the canonical IDO1 mechanism.

Non-Canonical Functions of IDO1

Emerging evidence suggests that IDO1 possesses non-enzymatic functions that contribute to tumor progression, independent of its tryptophan-catabolizing activity.[4] These functions are mediated through protein-protein interactions. For instance, IDO1 has been shown to act as a signaling molecule itself, containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that can recruit phosphatases to modulate immune responses.[11]

Therapeutic Inhibition of IDO1

Given its central role in tumor-mediated immunosuppression, IDO1 is an attractive target for cancer therapy.[2][3] A number of small molecule inhibitors have been developed to block its enzymatic activity.

This compound: A Potent IDO1 Inhibitor

This compound is a potent, competitive inhibitor of the IDO1 enzyme.[6][15] Its mechanism of action is to bind to the active site of IDO1, preventing the binding of its substrate, tryptophan, and thereby blocking the production of kynurenine. This restores local tryptophan levels and abrogates the downstream immunosuppressive effects.

Quantitative Data on IDO1 Inhibitors

The efficacy of IDO1 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 (IDO1) | Cell-based IC50 (HeLa) | Reference |

| This compound | 67 nM | 19 nM | [6][15] |

| Epacadostat | - | - | [2] |

| Navoximod | - | - | [2][16] |

| Indoximod | - | - | [2][4] |

Note: Comprehensive IC50 data for all inhibitors across various assays is extensive and beyond the scope of this table. Researchers are encouraged to consult primary literature for specific experimental contexts.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the IDO1 pathway. Below are outlines of key experimental protocols.

IDO1 Activity Assay (HPLC-based)

This protocol measures the enzymatic activity of IDO1 by quantifying the conversion of tryptophan to kynurenine.

Methodology:

-

Cell Lysis: Harvest and lyse IDO1-expressing cells (e.g., IFN-γ stimulated cancer cell lines) via freeze-thaw cycles.

-

Enzymatic Reaction: Incubate cell lysates with a reaction mixture containing L-tryptophan, methylene blue (a cofactor), and ascorbate at 37°C.

-

Reaction Termination: Stop the reaction by adding perchloric acid to precipitate proteins.

-

Quantification: Centrifuge the samples, filter the supernatant, and analyze the concentration of kynurenine using High-Performance Liquid Chromatography (HPLC).[17]

-

Data Analysis: Express IDO1 activity as the amount of kynurenine produced per unit of time per milligram of protein.

T-cell Proliferation Assay (Co-culture)

This assay assesses the impact of IDO1 activity on T-cell proliferation.

Methodology:

-

Cell Culture: Culture IDO1-expressing cancer cells.

-

Co-culture Setup: Co-culture the cancer cells with isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells that have been labeled with a proliferation-tracking dye (e.g., CFSE).

-

Treatment: Treat the co-cultures with an IDO1 inhibitor (e.g., this compound) or a vehicle control.

-

Incubation: Incubate the co-cultures for a period sufficient to allow for T-cell proliferation (typically 3-5 days).

-

Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population using flow cytometry.

-

Data Analysis: A decrease in dye intensity indicates cell division. Quantify the percentage of proliferated T cells.

Conclusion and Future Directions

IDO1 is a validated and critical mediator of tumor-induced immunosuppression. Its enzymatic activity creates a hostile microenvironment for anti-tumor immune cells, while its non-canonical functions may further contribute to cancer progression. The development of potent IDO1 inhibitors, such as this compound, represents a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint blockade. Future research should continue to elucidate the intricacies of non-canonical IDO1 signaling and to identify predictive biomarkers to guide the clinical application of IDO1 inhibitors for personalized cancer therapy. The detailed experimental frameworks provided herein are intended to facilitate these ongoing research efforts.

References

- 1. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]

- 5. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 10. jcancer.org [jcancer.org]

- 11. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crossfire-oncology.com [crossfire-oncology.com]

- 13. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 14. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

IDO5L: A Technical Guide to a Potent and Selective IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in the tumor microenvironment contributes to immune evasion, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of IDO5L, a potent small molecule inhibitor of IDO1. This document details its mechanism of action, inhibitory activity, and preclinical efficacy, supported by structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While this compound is described as a selective IDO1 inhibitor, quantitative data on its activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) are not publicly available at this time.

Introduction to IDO1 and its Role in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic process has profound implications for immune regulation. Within the tumor microenvironment, the upregulation of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.

-

Kynurenine Accumulation: The accumulation of downstream catabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

Given its central role in orchestrating an immunosuppressive milieu, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. By blocking IDO1 activity, inhibitors aim to restore T cell function and enhance the efficacy of other immunotherapeutic agents, such as checkpoint inhibitors.

This compound: A Potent IDO1 Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of the IDO1 enzyme. Its chemical formula is C9H7ClFN5O2 and it has a molecular weight of 271.64 g/mol .

Inhibitory Activity

This compound has demonstrated potent inhibition of IDO1 in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Assay Type | Cell Line / Enzyme Source | IC50 (nM) | Reference |

| Biochemical Assay | Not Specified | 67 | [1] |

| HeLa Cell-Based Assay | HeLa | 19 | [1] |

| B16 Cell-Based Assay | B16 (murine melanoma) | 46 | [1] |

Note: While this compound is commercially promoted as a selective IDO1 inhibitor, specific IC50 or Ki values for its activity against IDO2 and TDO are not currently available in the public domain. The selectivity of an IDO1 inhibitor is a critical parameter, as off-target inhibition of IDO2 or TDO could lead to different biological consequences.

Mechanism of Action

This compound acts as a competitive inhibitor of IDO1, likely by binding to the active site of the enzyme and preventing the binding of its substrate, L-tryptophan. By blocking the catalytic activity of IDO1, this compound prevents the conversion of tryptophan to N-formylkynurenine, thereby mitigating the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the local microenvironment.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway in Cancer

The following diagram illustrates the central role of IDO1 in mediating immune suppression within the tumor microenvironment and the proposed point of intervention for this compound.

Caption: IDO1 pathway and this compound inhibition.

Experimental Workflow: In Vitro IDO1 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound in a cell-based assay.

Caption: In vitro IDO1 inhibition assay workflow.

Preclinical In Vivo Studies

This compound has been evaluated in a murine melanoma model to assess its in vivo pharmacodynamics and anti-tumor efficacy.

Pharmacokinetic and Pharmacodynamic Profile

Initial pharmacokinetic studies in mice revealed that this compound is rapidly cleared, with a half-life of less than 0.5 hours, suggesting that oral administration may not be a suitable dosing method for maintaining therapeutic concentrations in vivo.[1]

A single subcutaneous dose of 100 mg/kg of this compound in C57BL/6 mice bearing GM-CSF-secreting B16 tumors resulted in a significant reduction of plasma kynurenine levels by 50-60% between 2 and 4 hours post-administration, with maximum inhibition observed at 2.5 hours.[1] Kynurenine levels returned to baseline after 4 hours as the plasma concentration of this compound decreased.[1]

| Parameter | Value |

| Animal Model | C57BL/6 mice with B16 melanoma tumors |

| Dosing (PD study) | 100 mg/kg, single subcutaneous dose |

| Kynurenine Reduction | 50-60% (between 2-4 hours) |

| Tmax (Kynurenine inh.) | 2.5 hours |

| Half-life (t1/2) | < 0.5 hours |

Anti-Tumor Efficacy

In an efficacy study, subcutaneous dosing of this compound at 25, 50, and 75 mg/kg twice daily (b.i.d.) for 14 days, starting 7 days after tumor implantation, resulted in a dose-dependent inhibition of tumor growth in the B16 melanoma model.[1] This anti-tumor effect correlated with the plasma exposure of this compound.[1]

| Parameter | Details |

| Animal Model | C57BL/6 mice with GM-CSF-secreting B16 tumors |

| Dosing (Efficacy) | 25, 50, 75 mg/kg, s.c., b.i.d. for 14 days |

| Outcome | Dose-dependent inhibition of tumor growth |

Detailed Experimental Protocols

In Vitro HeLa Cell-Based IDO1 Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for assessing IDO1 inhibition in a cellular context.

1. Cell Culture and Seeding:

- Culture HeLa cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

- Seed HeLa cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

2. IDO1 Induction:

- The following day, replace the medium with fresh medium containing human interferon-gamma (IFN-γ) at a final concentration of 20-100 ng/mL to induce IDO1 expression.

- Incubate the cells for 24 hours.

3. Compound Treatment:

- Prepare serial dilutions of this compound in the cell culture medium.

- Add the diluted this compound to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle control (DMSO) and no-compound control wells.

4. Incubation and Sample Collection:

- Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

- After incubation, carefully collect the cell culture supernatant for kynurenine analysis.

5. Kynurenine Measurement (Colorimetric Method):

- Add 30% trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

- Centrifuge to pellet the precipitate.

- Transfer the clarified supernatant to a new 96-well plate.

- Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature for 10-20 minutes.

- Measure the absorbance at 490-492 nm using a microplate reader.

6. Data Analysis:

- Generate a standard curve using known concentrations of kynurenine.

- Calculate the concentration of kynurenine in the experimental samples.

- Determine the percent inhibition of IDO1 activity for each concentration of this compound.

- Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo B16 Melanoma Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

1. Animal Model:

- Use female C57BL/6 mice, 6-8 weeks of age.

2. Cell Line:

- Use a murine B16 melanoma cell line, such as a GM-CSF-secreting variant to enhance immunogenicity.

3. Tumor Implantation:

- Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16 cells in a volume of 100-200 µL of sterile PBS or culture medium into the right flank of each mouse.

4. Tumor Growth Monitoring:

- Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This typically occurs around day 7 post-implantation.

- Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

5. Compound Administration:

- Randomize mice into treatment groups (e.g., vehicle control, this compound at 25, 50, and 75 mg/kg).

- Prepare the dosing formulation of this compound (e.g., in a vehicle such as 0.5% methylcellulose).

- Administer this compound subcutaneously twice daily (b.i.d.) for a specified duration (e.g., 14 days).

6. Efficacy Endpoints:

- The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the treated groups to the vehicle control group.

- Other endpoints may include survival, body weight monitoring (for toxicity), and analysis of the tumor microenvironment (e.g., immune cell infiltration) at the end of the study.

7. Pharmacodynamic Analysis (Optional Satellite Group):

- A separate group of tumor-bearing mice can be used for pharmacodynamic studies.

- Administer a single dose of this compound and collect blood samples at various time points to measure plasma concentrations of this compound and kynurenine by LC-MS/MS.

Conclusion

This compound is a potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. Its ability to reduce kynurenine levels and inhibit tumor growth in a preclinical melanoma model underscores its potential as a therapeutic agent in immuno-oncology. Further investigation into its selectivity profile against IDO2 and TDO is warranted to fully characterize its mechanism of action and potential clinical utility. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of IDO1 inhibition.

References

An In-depth Technical Guide on the Role of Indoleamine 2,3-Dioxygenase (IDO) in the Kynurenine Pathway and the Inhibitory Action of IDO5L

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, producing a cascade of bioactive metabolites that are integral to numerous physiological and pathological processes. The initial and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). A related enzyme, indoleamine 2,3-dioxygenase-like protein (IDO2), also participates in this initial step, albeit with significantly lower catalytic efficiency. The dysregulation of the kynurenine pathway, particularly the overexpression of IDO1, is a hallmark of various pathologies, including cancer, chronic infections, and autoimmune diseases, primarily through the establishment of an immunosuppressive microenvironment. This has rendered IDO1 a compelling therapeutic target for drug development. This technical guide provides a comprehensive overview of the role of IDO enzymes in the kynurenine pathway, with a particular focus on the distinction between the enzymes IDO1 and IDO2, and clarifies the identity of IDO5L as a potent synthetic inhibitor of IDO1. Detailed experimental protocols for assessing IDO activity and quantifying kynurenine pathway metabolites are presented, alongside structured data tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to the Kynurenine Pathway

The catabolism of tryptophan through the kynurenine pathway is a fundamental metabolic process that accounts for over 95% of tryptophan degradation in humans.[1] This pathway is not merely a mechanism for tryptophan disposal but also a critical regulator of immune responses and a source of essential molecules, including nicotinamide adenine dinucleotide (NAD+). The pathway is initiated by the enzymatic conversion of L-tryptophan to N-formylkynurenine. This inaugural step is catalyzed by three distinct enzymes:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO regulates systemic tryptophan levels.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Expressed in various extrahepatic tissues and immune cells, IDO1 is a key regulator of immune tolerance.[2] Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3][4]

-

Indoleamine 2,3-dioxygenase 2 (IDO2): A more recently discovered homolog of IDO1, IDO2 exhibits significantly lower enzymatic activity towards tryptophan.[5][6] Its precise physiological role remains under active investigation, though it is also implicated in immune regulation.

The product of this initial reaction, N-formylkynurenine, is rapidly converted to L-kynurenine. Subsequently, a series of enzymatic reactions generate a diverse array of biologically active metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, each with distinct physiological and pathological functions.[7] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the local microenvironment are key mechanisms by which IDO1 exerts its immunosuppressive effects.[4] This is particularly relevant in the context of cancer, where tumor cells can upregulate IDO1 to evade immune surveillance.[2][8]

The Enzymes: IDO1 and IDO2

IDO1 and IDO2 are encoded by separate genes located adjacent to each other on chromosome 8, suggesting they arose from a gene duplication event.[9] While they share structural similarities, their functional characteristics and expression patterns differ significantly.

IDO1 is a well-characterized enzyme that plays a pivotal role in innate and adaptive immunity.[2] By catabolizing tryptophan, IDO1 creates a local environment of tryptophan starvation, which inhibits the proliferation of T cells and other immune cells that are highly dependent on this essential amino acid.[10] Furthermore, the kynurenine metabolites produced have direct immunomodulatory effects, including the induction of regulatory T cells (Tregs) and the apoptosis of effector T cells.[10][11] The overexpression of IDO1 in various cancers is associated with a poor prognosis, making it a prime target for cancer immunotherapy.[4][12]

IDO2 , also known as indoleamine 2,3-dioxygenase-like protein (INDOL1 or proto-IDO), was identified more recently.[5][9] Although it can catalyze the same initial step in the kynurenine pathway, its enzymatic activity is substantially lower than that of IDO1.[6] The expression of IDO2 has been detected in the kidney, liver, and reproductive tissues.[5] While its precise biological function is still being elucidated, studies suggest a potential role in modulating immune responses, possibly in a manner distinct from IDO1.[5][6]

It is crucial to distinguish these enzymes from synthetic compounds developed as therapeutic agents. The term "this compound" does not refer to a naturally occurring enzyme but rather to a specific small molecule inhibitor of IDO1.

This compound: A Potent IDO1 Inhibitor

This compound is a potent, competitive inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[13] It is a synthetic compound, chemically identified as 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide.[13] this compound has demonstrated significant inhibitory activity against IDO1 in both enzymatic and cell-based assays, with IC50 values in the nanomolar range.[13] By blocking the catalytic activity of IDO1, this compound prevents the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites. This action can restore T-cell function and enhance anti-tumor immunity.[13]

Preclinical studies in mouse models of melanoma have shown that this compound can effectively inhibit IDO1 activity in vivo, as evidenced by a reduction in plasma kynurenine levels.[13] This inhibition of the kynurenine pathway was associated with a dose-dependent anti-tumor efficacy.[13] These findings highlight the therapeutic potential of this compound as an immunomodulatory agent for the treatment of cancer.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound

| Assay Type | System | Target | IC50 (nM) | Reference |

| Enzymatic Assay | Cell-free | Recombinant Human IDO1 | 67 | [13] |

| Cell-based Assay | HeLa cells | Endogenous Human IDO1 | 19 | [13] |

| Cell-based Assay | B16 cells (murine) | Endogenous Murine IDO1 | 46 | [13] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

| Animal Model | Treatment | Dosage | Effect on Plasma Kynurenine | Tumor Growth Inhibition | Reference |

| C57BL/6 mice with B16 melanoma | This compound (subcutaneous) | 100 mg/kg (single dose) | >50% reduction | Not applicable (single dose) | [13] |

| C57BL/6 mice with B16 melanoma | This compound (subcutaneous) | 25, 50, 75 mg/kg (b.i.d. for 14 days) | Not reported | Dose-dependent | [13] |

Experimental Protocols

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This protocol directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.[14][15]

Materials:

-

Recombinant human IDO1 protein

-

L-tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (100 µg/mL)

-

Trichloroacetic acid (TCA, 30% w/v)

-

p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control.

-

Add the purified recombinant IDO1 enzyme to each well.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[14]

-

Incubate the plate at 37°C for 30-60 minutes.[14]

-

Terminate the reaction by adding 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add the p-DMAB reagent.

-

Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based IDO1 Activity Assay

This assay measures the activity of endogenous IDO1 in a cellular context.[15]

Materials:

-

HeLa cells (or other suitable cell line expressing IDO1)

-

Cell culture medium

-

Human interferon-gamma (IFN-γ)

-

L-tryptophan

-

Test compound (e.g., this compound)

-

Trichloroacetic acid (TCA, 6.1 N)

-

p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.

-

Add the test compound at various concentrations. Include a vehicle control.

-

Add L-tryptophan to the culture medium.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[15]

-

Add the p-DMAB reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition of kynurenine production and determine the EC50 value.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.[16][17][18]

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding a solvent such as methanol or acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase C18 column to separate the metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect and quantify each metabolite based on its specific precursor-to-product ion transition.

-

Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample processing. Generate a calibration curve using known concentrations of each metabolite to determine the concentration in the unknown samples.

Table 3: Example MRM Transitions for Kynurenine Pathway Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| Tryptophan | 205.2 | 146.2 |

| Kynurenine | 209.1 | 94.1 |

| Kynurenic Acid | 190.2 | 144.0 |

| 3-Hydroxykynurenine | 225.1 | 110.0 |

| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 |

| Note: These transitions are examples and may need to be optimized for specific instruments and conditions.[16] |

Visualizations

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Experimental Workflow for Assessing IDO1 Inhibition by this compound.

Caption: IDO1-Mediated Immune Evasion and its Inhibition by this compound.

Conclusion

The kynurenine pathway, and specifically the enzyme IDO1, represents a critical nexus in the interplay between metabolism and immunity. Its role in fostering an immunosuppressive microenvironment has established it as a significant target for therapeutic intervention, particularly in oncology. This guide has provided a detailed overview of the IDO enzymes, clarifying the distinction between the endogenous proteins IDO1 and IDO2 and the synthetic inhibitor this compound. The presented experimental protocols and quantitative data offer a practical resource for researchers engaged in the study of the kynurenine pathway and the development of novel IDO1 inhibitors. The continued exploration of this pathway and the development of potent and specific inhibitors like this compound hold great promise for the advancement of cancer immunotherapy and the treatment of other immune-mediated diseases.

References

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of an indoleamine 2,3-dioxygenase-like protein found in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indoleamine-2,3-dioxygenase enzyme expression and activity in polarized dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. feradical.utsa.edu [feradical.utsa.edu]

Investigating the Downstream Effects of IDO1 Inhibition by IDO5L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating bioactive metabolites collectively known as kynurenines, IDO1 plays a central role in suppressing T-cell function and promoting immune tolerance. This activity is implicated in the pathogenesis of various diseases, including cancer, where it contributes to tumor immune evasion. IDO5L is a potent and specific inhibitor of IDO1, offering a powerful tool to investigate the downstream consequences of blocking this pathway. This technical guide provides an in-depth overview of the downstream effects of IDO1 inhibition by this compound, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction to IDO1 and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This pathway is a significant route for tryptophan metabolism, leading to the production of several biologically active molecules, including kynurenine, and ultimately to the synthesis of nicotinamide adenine dinucleotide (NAD+).[2] IDO1 is not typically expressed constitutively in most tissues but is induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[2][3]

The immunomodulatory functions of IDO1 are twofold:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment can induce stress in rapidly proliferating cells, such as activated T-lymphocytes, leading to cell cycle arrest and anergy.[4]

-

Kynurenine Production: The accumulation of tryptophan metabolites, particularly kynurenine and its derivatives, has direct immunosuppressive effects. These metabolites can induce apoptosis in effector T-cells and promote the differentiation of naive T-cells into regulatory T-cells (Tregs), which actively suppress immune responses.[4][5]

Given its role in immune suppression, IDO1 has emerged as a key therapeutic target in oncology.[3][6] By inhibiting IDO1, it is hypothesized that the tumor's ability to evade the host immune system can be compromised, thereby enhancing the efficacy of anti-tumor immune responses.

This compound: A Potent IDO1 Inhibitor

This compound is a potent and selective inhibitor of the IDO1 enzyme.[7][8] Its mechanism of action is to block the catalytic activity of IDO1, thereby preventing the conversion of tryptophan to N-formylkynurenine. This inhibition leads to a restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenines.

Downstream Effects of IDO1 Inhibition by this compound

The inhibition of IDO1 by this compound triggers a cascade of downstream effects, primarily centered on the restoration of anti-tumor immunity. These effects can be broadly categorized into cellular and molecular consequences.

Reversal of Tryptophan Depletion and Kynurenine Accumulation

The most immediate downstream effect of this compound is the normalization of tryptophan and kynurenine levels in the microenvironment. This can be quantified by measuring the kynurenine-to-tryptophan (K/T) ratio, which serves as a surrogate marker for IDO1 activity.[9]

Restoration of Effector T-Cell Function

By alleviating tryptophan starvation and reducing exposure to immunosuppressive kynurenines, this compound promotes the proliferation and activation of effector T-cells, including CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.[6] This leads to enhanced recognition and killing of tumor cells.

Modulation of Immune Cell Populations

IDO1 activity is known to favor the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which contribute to an immunosuppressive tumor microenvironment.[3][6] Inhibition of IDO1 by this compound can shift the balance away from these suppressive cell types towards a more pro-inflammatory, anti-tumor phenotype.

Signaling Pathway Modulation

The downstream effects of IDO1 inhibition are mediated through several key signaling pathways:

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote an immunosuppressive phenotype in dendritic cells and other immune cells.[6][9] By reducing kynurenine levels, this compound can attenuate AhR signaling.

-

General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan depletion activates the GCN2 kinase stress response pathway in T-cells, leading to a shutdown of protein synthesis and cell cycle arrest.[10][11] this compound, by restoring tryptophan levels, prevents the activation of this pathway.

-

Mammalian Target of Rapamycin (mTOR) Pathway: The mTOR pathway, a central regulator of cell growth and proliferation, can be inhibited by amino acid deprivation.[11][12] By preventing tryptophan depletion, this compound can support mTOR activity in T-cells.

Quantitative Data on this compound Activity

The potency and in vivo activity of this compound have been characterized in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 67 nM | Indoleamine 2,3-dioxygenase (IDO) enzyme assay | [7] |

| IC₅₀ | 19 nM | HeLa cell-based IDO1 inhibition assay | [7] |

| Murine B16 cellular IC₅₀ | 46 nM | B16 melanoma cell-based assay | [7] |

Table 1: In Vitro Potency of this compound

| Dose and Administration | Effect | Animal Model | Reference |

| 100 mg/kg, single subcutaneous dose | 50-60% reduction in plasma kynurenine levels between 2 and 4 hours | Naive C57BL/6 mice bearing GM-CSF-secreting B16 tumors | [7] |

| 25, 50, and 75 mg/kg b.i.d., 14 days subcutaneous dosing | Dose-dependent inhibition of tumor growth | Mice bearing GM-CSF-secreting B16 melanoma tumors | [7] |

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of IDO1 inhibition.

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on recombinant IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbate (cofactor)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer

-

Test compound (e.g., this compound)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbate, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow color.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based IDO1 Inhibition Assay

Objective: To measure the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa cells (or other IDO1-expressing cell line)

-

DMEM with 10% FBS

-

Human IFN-γ

-

L-Tryptophan

-

Test compound (e.g., this compound)

-

Reagents for kynurenine measurement (as in section 5.1)

-

96-well cell culture plate

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing L-tryptophan and the test compound at various concentrations.

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the supernatant from each well.

-

Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in section 5.1.

-

Calculate the percent inhibition and determine the IC₅₀ value.

T-Cell Proliferation Assay

Objective: To assess the effect of IDO1 inhibition on T-cell proliferation in a co-culture system.

Materials:

-

IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or tumor cells)

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (T-cell mitogens)

-

Test compound (e.g., this compound)

-

RPMI-1640 with 10% FBS

-

³H-thymidine or a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester)

-

96-well cell culture plate

-

Scintillation counter or flow cytometer

Procedure:

-

Culture IDO1-expressing cells in a 96-well plate.

-

Isolate PBMCs or T-cells from healthy donor blood. If using CFSE, label the T-cells with the dye.

-

Add the T-cells to the wells containing the IDO1-expressing cells.

-

Add a T-cell mitogen (PHA or anti-CD3/CD28) to stimulate proliferation.

-

Add the test compound at various concentrations.

-

Co-culture for 72-96 hours.

-

If using ³H-thymidine, add it to the culture for the final 18 hours of incubation. Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

-

If using CFSE, harvest the cells and analyze the dilution of the CFSE dye in the T-cell population by flow cytometry.

-

Determine the effect of the test compound on T-cell proliferation in the presence of IDO1-expressing cells.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. amsbio.com [amsbio.com]

- 5. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 9. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 10. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of IDO1 in the Tumor Microenvironment and the Therapeutic Potential of its Inhibition by IDO5L

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in cancer immunology, playing a pivotal role in mediating immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 orchestrates a complex network of signaling events that ultimately allows tumor cells to evade immune surveillance. This technical guide provides a comprehensive overview of IDO1's function, its impact on the tumor microenvironment, and the therapeutic potential of its inhibition, with a specific focus on the potent inhibitor IDO5L.

IDO1: Enzymatic Function and Role in Tryptophan Metabolism

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1] This enzymatic activity has two major consequences for the tumor microenvironment: the depletion of tryptophan and the accumulation of downstream metabolites, collectively known as kynurenines. Both of these outcomes contribute to an immunosuppressive milieu.[2][3]

While two other enzymes, indoleamine-2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO), also catalyze this initial step, IDO1 is of particular interest in oncology due to its inducible expression in a wide range of tumor cells and immune cells within the tumor microenvironment.[4][5] In contrast, TDO is primarily expressed in the liver, and IDO2 exhibits significantly weaker enzymatic activity.[4][6]

Impact of IDO1 on the Tumor Microenvironment

The expression of IDO1 within the tumor and its surrounding stroma creates a hostile environment for anti-tumor immune responses through several key mechanisms:

-

T-cell Suppression: The depletion of tryptophan by IDO1 activity can induce a state of anergy or apoptosis in effector T-cells, which are highly sensitive to tryptophan levels.[7] This starvation-like state halts their proliferation and cytotoxic function.

-

Regulatory T-cell (Treg) Activation and Recruitment: The accumulation of kynurenine and its derivatives acts as a signaling molecule, promoting the differentiation and activation of regulatory T-cells (Tregs).[2][8] Tregs are potent suppressors of anti-tumor immunity.

-

Myeloid-Derived Suppressor Cell (MDSC) Generation: IDO1 activity also contributes to the generation and activation of myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell population in the tumor microenvironment.[8]

-

Inhibition of Natural Killer (NK) Cell Function: Kynurenine metabolites can also suppress the activity of Natural Killer (NK) cells, which are crucial for innate anti-tumor immunity.[9]

-

Promotion of Angiogenesis: IDO1 has been implicated in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]

Signaling Pathways Involving IDO1

IDO1's influence on the tumor microenvironment is mediated through its integration with several key signaling pathways:

-

Kynurenine-Aryl Hydrocarbon Receptor (AHR) Pathway: Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor.[8] Activation of AHR in immune cells by kynurenine leads to the transcription of genes that promote an immunosuppressive phenotype.[7]

-

STAT3 Signaling: The expression of IDO1 itself can be driven by the activation of the STAT3 signaling pathway, often triggered by inflammatory cytokines like IL-6 present in the tumor microenvironment.[2] Furthermore, there exists a positive feedback loop where IDO1 activity, through AHR activation, can induce IL-6 production, thereby sustaining its own expression via STAT3 signaling.[2][7]

-

General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan depletion activates the GCN2 kinase stress-response pathway in T-cells, leading to cell cycle arrest and anergy.[11]

Below is a diagram illustrating the central role of IDO1 in the tumor microenvironment.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]

- 5. jcancer.org [jcancer.org]

- 6. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDO in the Tumor Microenvironment: Inflammation, Counter-regulation and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Melanoma: A Technical Guide

A Note on Terminology: This document focuses on Indoleamine 2,3-dioxygenase 1 (IDO1), as the preponderance of scientific literature on indoleamine dioxygenases in melanoma pertains to this isoform. The term "IDO5L" in the original query is likely a typographical error. IDO1 is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy.

This technical guide provides an in-depth overview of the preclinical research on IDO1 in the context of melanoma. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies of IDO1 in melanoma, focusing on inhibitor efficacy, cellular effects, and in vivo tumor models.

Table 1: In Vitro Efficacy of IDO1 Inhibitors

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Epacadostat | HeLa (IDO1-induced) | Kynurenine Assay | ~15.3 nM | [1] |

| BMS-986205 | HeLa (IDO1-induced) | Kynurenine Assay | ~9.5 nM | [1] |

| Roxyl-WL | Enzyme Assay | IDO1 Inhibition | 1 nM | [2] |

| GM (GA-1MT) | B16F10 | Cell Viability | 144.3 µg/ml | [3] |

Table 2: Effects of IDO1 Modulation on Melanoma Cells In Vitro

| Cell Line | Modulation | Outcome Measured | Result | Reference |

| B16-F10 | Transfection with non-enzymatic IDO1 (Ido1H350A) | Cell Proliferation | Increased | [4] |

| B16-F10 | Transfection with non-enzymatic IDO1 (Ido1H350A) | Ras/Erk Activity | Increased | [4] |

| A375 | IDO1 Knockdown (siRNA) | Cell Viability | Decreased | |

| A375 | IDO1 Knockdown (siRNA) | Migration Rate | Decreased |

Table 3: In Vivo Efficacy of IDO1 Inhibitors in Murine Melanoma Models

| Mouse Model | Treatment | Outcome Measured | Result | Reference |

| B16F10 Tumor-Bearing Mice | Roxyl-WL | Tumor Growth | Significantly Suppressed | [2] |

| B16F10 Tumor-Bearing Mice | Roxyl-WL | Kyn/Trp Ratio | Decreased | [2] |

| B16-OVA Melanoma Model | Epacadostat | Tumor Control | No improvement | [5] |

| A375-MelanA Xenograft (NSG mice) | Epacadostat + MART-1 T-cells | Tumor Control | Moderate, significant tumor reduction compared to T-cells alone | [5] |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in preclinical IDO1 research in melanoma.

B16-F10 Murine Melanoma Model

The B16-F10 syngeneic mouse model is a cornerstone for in vivo melanoma research.

-

Cell Culture: B16-F10 murine melanoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified atmosphere at 37°C with 5% CO2[4].

-

Tumor Implantation: For subcutaneous tumor models, 1 x 10^5 B16-F10 cells are injected into the flank of C57BL/6 mice[6]. Tumor growth is monitored by measuring tumor volume, typically every 2-3 days[3][7].

-

Treatment Administration: IDO1 inhibitors, such as Epacadostat, can be administered orally[5]. For example, a daily oral dose of 100 mg/kg may be used[5].

Western Blot for IDO1 Expression

Western blotting is used to detect and quantify IDO1 protein levels in cell or tissue lysates.

-

Lysate Preparation: Cells or pulverized tissues are lysed on ice in RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, pH 7.4) supplemented with protease and phosphatase inhibitors[8].

-

SDS-PAGE and Transfer: An equal amount of protein from each sample is separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for mouse or human IDO1. A common antibody used is a monoclonal anti-mouse IDO1 from Millipore[4]. This is followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system[8]. Band intensity is quantified using densitometry software, and protein levels are often normalized to a loading control like β-tubulin or HSP90[4][5].

Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression

qRT-PCR is employed to measure the gene expression of IDO1.

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit). The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme[9].

-

qPCR Reaction: The qPCR reaction is set up with a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers for IDO1, and the cDNA template.

-

Human IDO1 Primers (Example): Forward and reverse primer sequences can be obtained from resources like BPS Bioscience (Genbank # NM_002164)[10].

-

-

Data Analysis: The relative expression of IDO1 mRNA is calculated using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH[11].

Immunohistochemistry (IHC) for IDO1 in Tissue

IHC allows for the visualization of IDO1 protein expression and localization within the tumor microenvironment.

-

Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin (FFPE). Thin sections (e.g., 5-8 μm) are cut and mounted on slides[12].

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of alcohol to water[12].

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is often performed to unmask the antigenic sites. This typically involves heating the slides in a citrate buffer (pH 6.0) or an EDTA-based solution (pH 9.0)[12][13].

-

Staining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Slides are incubated with a blocking solution (e.g., serum) to prevent non-specific antibody binding.

-

The primary antibody against IDO1 is applied and incubated.

-

A labeled secondary antibody is added, followed by a detection reagent (e.g., DAB substrate for HRP-based systems), which produces a colored precipitate at the antigen site[12][13].

-

-

Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei, then dehydrated and mounted with a coverslip[12].

Flow Cytometry for Regulatory T cells (Tregs)

Flow cytometry is used to quantify immune cell populations, such as Tregs (CD4+/Foxp3+), in tumors and lymphoid organs.

-

Single-Cell Suspension: Tumors or spleens are mechanically and/or enzymatically digested to obtain a single-cell suspension[6][14]. Red blood cells are lysed if necessary.

-

Surface Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers, such as CD4 and CD25[6].

-

Intracellular Staining: For transcription factors like Foxp3, cells are fixed and permeabilized before staining with an anti-Foxp3 antibody[6].

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A gating strategy is applied to identify the cell population of interest (e.g., gating on lymphocytes, then CD4+ T cells, and finally identifying the Foxp3+ subset)[6][15].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow in preclinical IDO1 research.

IDO1 Enzymatic and Non-Enzymatic Signaling

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An adverse tumor-protective effect of IDO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Methodologies of Regulatory T Cell Depletion in a Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mcgill.ca [mcgill.ca]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Melnoma-Derived Wnt5a Promotes Local Dendritic-Cell Expression of IDO and Immunotolerance: Opportunities for Pharmacologic Enhancement of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 13. genomeme.ca [genomeme.ca]

- 14. researchgate.net [researchgate.net]

- 15. blog.td2inc.com [blog.td2inc.com]

An In-depth Technical Guide to IDO5L for Immunology and Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a significant role in tumor-mediated immune evasion. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This suppression is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine metabolites that induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][2][3] IDO5L is a potent and selective small-molecule inhibitor of the IDO1 enzyme. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation in immunology and oncology research.

This compound: A Potent IDO1 Inhibitor

This compound is a competitive inhibitor of the IDO1 enzyme.[4] Its chemical formula is C₉H₇ClFN₅O₂ with a molecular weight of 271.64.[2][4] By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immune responses by increasing tryptophan levels and reducing immunosuppressive kynurenine concentrations in the tumor microenvironment.[5]

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

| In Vitro Activity | Value | Reference |

| IDO1 Enzymatic Assay IC₅₀ | 67 nM | [4][5] |

| HeLa Cell-Based Assay IC₅₀ | 19 nM | [4][5][6] |

| Murine B16 Cell-Based Assay IC₅₀ | 46 nM | [5] |

| Tryptophan 2,3-dioxygenase (TDO) IC₅₀ | > 10 µM | [4] |

| In Vivo Murine Pharmacokinetics & Pharmacodynamics | Value | Reference |

| Administration Route | Subcutaneous | [5] |

| Half-life (t₁/₂) | < 0.5 hours | [5] |

| Plasma Exposure (at 100 mg/kg) | 2.5 µM | [5] |

| Kynurenine Reduction in Plasma (at 100 mg/kg) | 50-60% (between 2-4 hours) | [5] |

| Mouse Protein Binding Adjusted B16 Cellular IC₅₀ (PBₐₑₖIC₅₀) | 1.0 µM | [5] |

Signaling Pathways

This compound acts by inhibiting the IDO1 signaling pathway, which is a central regulator of immune tolerance. The pathway's immunosuppressive effects are a key target in oncology.

Caption: IDO1 pathway inhibition by this compound.

Experimental Protocols

This section details key methodologies for the evaluation of this compound.

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.[3][7]

Materials:

-

HeLa cells

-

RPMI-1640 medium with 10% FBS

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium and allow them to attach overnight.[3]

-

IDO1 Induction: The next day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.[7][8]

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Kynurenine Measurement: a. Transfer 140 µL of conditioned medium from each well to a new 96-well plate.[8] b. Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8][9] c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to another plate and add 100 µL of 2% p-DMAB reagent.[9] e. Measure the absorbance at 480 nm.

-

Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

T-Cell Proliferation Assay

This assay assesses the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.[10][11]

Materials:

-

IDO1-expressing cells (e.g., IFN-γ treated SKOV-3 cells)

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium with 10% FBS

-

Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation

-

This compound

-

Cell proliferation reagent (e.g., CFSE, ³[H]-thymidine, or MTS/WST-1)

-

96-well plates

Protocol:

-

Co-culture Setup: a. Seed IDO1-expressing cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 3.1. b. The following day, replace the medium with fresh medium containing serial dilutions of this compound. c. Add T-cells (e.g., Jurkat cells at 1 x 10⁴ cells/well) to the plate.[8]

-

T-Cell Stimulation: Stimulate T-cell proliferation by adding PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).[8]

-

Incubation: Co-culture the cells for 72 hours at 37°C and 5% CO₂.

-

Proliferation Measurement: Quantify T-cell proliferation using a suitable method. For example, if using a colorimetric assay like MTS/WST-1, add the reagent and measure absorbance according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of this compound on T-cell proliferation by comparing the proliferation in treated wells to untreated and control wells.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound.[5]

Materials:

-

C57BL/6 mice

-

GM-CSF-secreting B16 melanoma cells[12]

-

This compound

-

Vehicle for subcutaneous injection

-

Calipers for tumor measurement

-

Equipment for blood collection and processing

-

LC-MS/MS for kynurenine and this compound quantification[13]

Protocol:

-

Tumor Implantation: Subcutaneously inject C57BL/6 mice with B16.GM-CSF cells (e.g., 1 x 10⁵ cells per mouse).[12]

-

Tumor Growth: Allow tumors to grow until they are palpable (e.g., day 7).

-

Treatment Initiation: Randomize mice into treatment groups and initiate subcutaneous dosing of this compound (e.g., 25, 50, and 75 mg/kg, twice daily) or vehicle for a specified period (e.g., 14 days).[5]

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Pharmacodynamic Analysis: a. For a separate cohort, administer a single subcutaneous dose of this compound (e.g., 100 mg/kg).[5] b. Collect blood samples at various time points (e.g., over 8 hours). c. Process blood to obtain plasma. d. Measure kynurenine and this compound concentrations in the plasma using a validated LC-MS/MS method.[13][14]

-

Data Analysis: Compare tumor growth between this compound-treated and vehicle-treated groups. Correlate tumor growth inhibition with plasma concentrations of this compound and kynurenine.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound in immunology and oncology. Careful consideration of experimental design, including appropriate cell-based assays and in vivo models, is crucial for elucidating the full potential of this and other IDO1 pathway inhibitors.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. scispace.com [scispace.com]

The Immunosuppressive Landscape of IDO5L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that impairs the function of effector T cells and enhances the activity of regulatory T cells. IDO5L, a potent and competitive inhibitor of IDO1, has emerged as a valuable tool for investigating the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of the immunosuppressive effects of the IDO1 pathway and the role of this compound in reversing them, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Immunosuppressive Role of the IDO1 Pathway

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in creating an immunosuppressive tumor microenvironment.[1] It achieves this through two primary mechanisms: the depletion of tryptophan and the production of immunomodulatory metabolites, collectively known as kynurenines.[1]

Tryptophan is an essential amino acid crucial for the proliferation and function of effector T cells.[1] IDO1-mediated degradation of tryptophan leads to a localized depletion of this amino acid, causing T-cell anergy and apoptosis.[1] This effectively halts the anti-tumor immune response.

Furthermore, the enzymatic activity of IDO1 generates kynurenine and other downstream metabolites. These metabolites are not merely byproducts; they actively contribute to the immunosuppressive environment. Kynurenines can induce the differentiation and activation of regulatory T cells (Tregs), which are potent suppressors of effector T-cell function.[2] They can also promote the recruitment of myeloid-derived suppressor cells (MDSCs), further dampening the immune response.[2]

The signaling cascades initiated by tryptophan depletion and kynurenine production are complex. Tryptophan starvation activates the General Control Nonderepressible 2 (GCN2) kinase, a stress-response kinase that leads to cell cycle arrest in T cells.[2] Conversely, the presence of tryptophan is necessary for the activation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1] Kynurenine and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation of Tregs.[2]

This compound: A Potent Inhibitor of IDO1

This compound is a small molecule inhibitor that has demonstrated high potency against the IDO1 enzyme.[3] It acts as a competitive inhibitor, directly blocking the enzyme's ability to catabolize tryptophan.[3]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 19 nM | HeLa Cells | [3] |

| IC50 | 67 nM | Not Specified | [4] |

| Ki (for parent compound) | 1 µM | Enzyme Kinetics Assay | [5] |

Table 1: In Vitro Potency of this compound

| Parameter | Dosage | Effect | Animal Model | Reference |

| Kynurenine Reduction | 100 mg/kg (subcutaneous) | >50% reduction in plasma kynurenine | C57BL/6 Mice | [3] |

| Tumor Growth Inhibition | 25, 50, 75 mg/kg b.i.d. (subcutaneous) | Dose-dependent inhibition | B16 Melanoma | [3] |

| Pharmacokinetics (t1/2) | Not Specified | < 0.5 hours | Mice | [4] |

Table 2: In Vivo Activity of this compound

Signaling Pathways Modulated by IDO1 Inhibition

By blocking the activity of IDO1, this compound is expected to reverse the downstream immunosuppressive signaling. The following diagram illustrates the key signaling pathways affected by IDO1 and its inhibition.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols